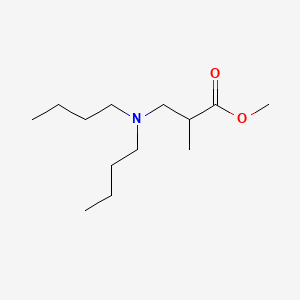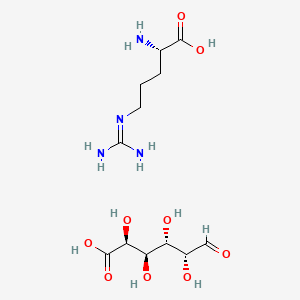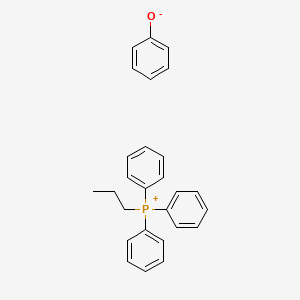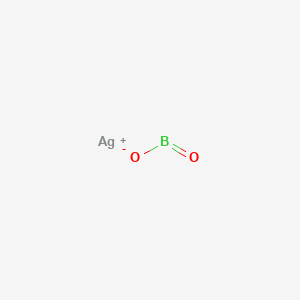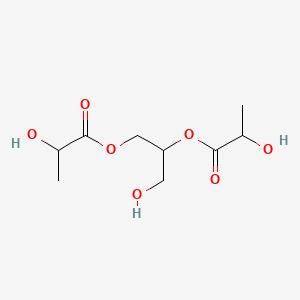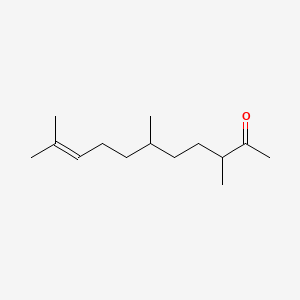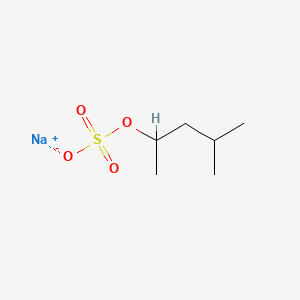
2-(2-Lactoyloxy-propionyloxy)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Lactoyloxy-propionyloxy)-propionic acid is a complex organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant aromas
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Lactoyloxy-propionyloxy)-propionic acid typically involves esterification reactions. One possible route is the reaction of lactic acid with propionic acid under acidic conditions to form the desired ester. The reaction may require a catalyst such as sulfuric acid and is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Lactoyloxy-propionyloxy)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of biodegradable plastics and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Lactoyloxy-propionyloxy)-propionic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release lactic acid and propionic acid, which can then participate in various biochemical pathways. The compound may also interact with enzymes, altering their activity and influencing metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Lactic Acid: A simpler compound with similar esterification potential.
Propionic Acid: Another carboxylic acid that can form esters.
2-(2-Hydroxypropionyloxy)-propionic acid: A structurally similar compound with hydroxyl groups instead of ester groups.
Uniqueness
2-(2-Lactoyloxy-propionyloxy)-propionic acid is unique due to its specific ester linkage, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
78024-33-6 |
|---|---|
Fórmula molecular |
C9H14O7 |
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxypropanoyloxy)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C9H14O7/c1-4(10)8(13)16-6(3)9(14)15-5(2)7(11)12/h4-6,10H,1-3H3,(H,11,12) |
Clave InChI |
IGABGAGBGCONFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(C)C(=O)OC(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


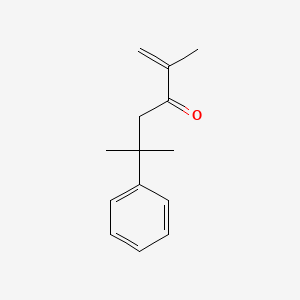
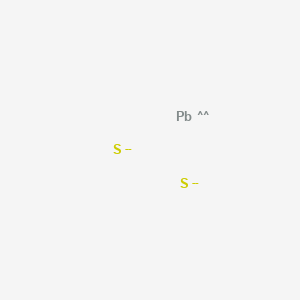
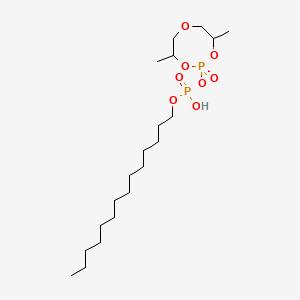
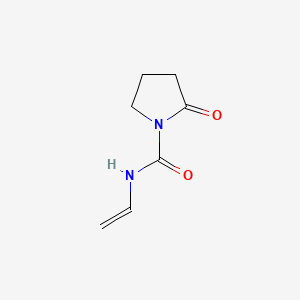
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
